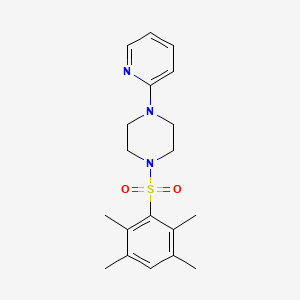
1-(Pyridin-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Pyridin-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C19H25N3O2S and its molecular weight is 359.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(Pyridin-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C21H28N4O2S
- Molecular Weight : 388.54 g/mol
- CAS Number : 86523-71-9
- Density : 1.123 g/cm³
- Boiling Point : 583.4 °C at 760 mmHg
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor effects
- Antibacterial properties
- Antifungal activity
The biological mechanisms through which this compound exerts its effects are still under investigation. However, studies suggest that it may act through the inhibition of specific enzymes and pathways involved in tumor growth and microbial resistance.
Synthesis Methodology
The synthesis of this compound involves several steps:
- Formation of the Piperazine Ring : The piperazine moiety is synthesized via cyclization reactions.
- Sulfonylation : Introduction of the sulfonyl group to enhance biological activity.
- Pyridine Substitution : The pyridine ring is incorporated to improve pharmacological properties.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound:
Detailed Research Findings
- Antitumor Activity :
- Antibacterial Properties :
- Antifungal Activity :
Properties
IUPAC Name |
1-pyridin-2-yl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-14-13-15(2)17(4)19(16(14)3)25(23,24)22-11-9-21(10-12-22)18-7-5-6-8-20-18/h5-8,13H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCIDLIDKQGRBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














